molecular formula C24H33FN2O2 B5067685 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol

2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol

Cat. No.: B5067685
M. Wt: 400.5 g/mol
InChI Key: DSMJIRDABQWBMV-UHFFFAOYSA-N
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Description

2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Ethanol Moiety: The ethanol moiety is attached through an etherification reaction, where an alcohol reacts with a halide or tosylate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, tosylates, nucleophiles, electrophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Pharmacology: Research focuses on its effects on biological systems, including its potential therapeutic benefits and side effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It may be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[[[1-[2-(2-Chlorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol
  • 2-[2-[[[1-[2-(2-Bromophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol

Uniqueness

Compared to similar compounds, 2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

2-[2-[[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN2O2/c1-26(19-22-7-3-5-9-24(22)29-17-16-28)18-20-10-13-27(14-11-20)15-12-21-6-2-4-8-23(21)25/h2-9,20,28H,10-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMJIRDABQWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)CC3=CC=CC=C3OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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